molecular formula C9H9NO4 B14697451 4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzoic acid

4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzoic acid

Cat. No.: B14697451
M. Wt: 195.17 g/mol
InChI Key: WAEPYQGTNJFGRI-BJMVGYQFSA-N
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Description

3-[1-(hydroxyamino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid is a complex organic compound with a unique structure that includes a hydroxyamino group, an ethylidene group, and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(hydroxyamino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid typically involves multiple steps, including the formation of the hydroxyamino group and the cyclohexadiene ring. One common method involves the reaction of appropriate precursors under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of protective group chemistry is often necessary to prevent unwanted side reactions and to facilitate the isolation of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[1-(hydroxyamino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and osmium tetroxide, as well as reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield dihydroxylated products, while reduction reactions may produce amines or other derivatives .

Scientific Research Applications

3-[1-(hydroxyamino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-[1-(hydroxyamino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(hydroxyamino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzoic acid

InChI

InChI=1S/C9H9NO4/c1-5(10-14)7-4-6(9(12)13)2-3-8(7)11/h2-4,11,14H,1H3,(H,12,13)/b10-5+

InChI Key

WAEPYQGTNJFGRI-BJMVGYQFSA-N

Isomeric SMILES

C/C(=N\O)/C1=C(C=CC(=C1)C(=O)O)O

Canonical SMILES

CC(=NO)C1=C(C=CC(=C1)C(=O)O)O

Origin of Product

United States

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